molecular formula C7H15N3O2 B1211632 Nitrosotriethylurea CAS No. 50285-70-6

Nitrosotriethylurea

Cat. No.: B1211632
CAS No.: 50285-70-6
M. Wt: 173.21 g/mol
InChI Key: LWOSYGXHFHQJAG-UHFFFAOYSA-N
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Description

Nitrosotriethylurea (CAS: 50285-70-6), also known as N-nitrosotriethylurea, is a nitrosoalkylurea compound with the molecular formula C₇H₁₅N₃O₂ . Structurally, it consists of a urea backbone substituted with three ethyl groups and a nitroso (-NO) functional group. This compound is notable for its carcinogenic properties, particularly in experimental models. Studies on Syrian golden hamsters demonstrated that this compound induces papillomas or carcinomas of the nonglandular stomach in high incidence (70% or more) and hemangiosarcomas of the spleen .

Properties

CAS No.

50285-70-6

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

1,1,3-triethyl-3-nitrosourea

InChI

InChI=1S/C7H15N3O2/c1-4-9(5-2)7(11)10(6-3)8-12/h4-6H2,1-3H3

InChI Key

LWOSYGXHFHQJAG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N(CC)N=O

Canonical SMILES

CCN(CC)C(=O)N(CC)N=O

Other CAS No.

50285-70-6

Synonyms

N,N-diethyl-N'-ethyl-N'-nitrosourea
N-nitrosotriethylurea
triethylnitrosourea

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Potency: Nitrosoethylurea is the most potent carcinogen in this class, followed by this compound and nitroso-N-ethylurethan, which show comparable efficacy .

Structural Impact: The presence of hydroxyethyl groups (e.g., nitroso-2-hydroxyethylurea) reduces carcinogenic activity, likely due to altered metabolic pathways or solubility. Cyclic structures like nitrosooxazolidone exhibit the lowest tumorigenicity .

Mechanistic and Toxicological Contrasts

  • Metabolic Activation : Nitroso compounds require metabolic activation to form reactive electrophiles (e.g., alkylating agents) that damage DNA. The ethyl groups in this compound may enhance alkylation efficiency compared to bulkier substituents .
  • Mutagenicity : this compound has demonstrated mutagenic activity in bacterial assays (e.g., Salmonella mutagenicity test at 1 µg/plate) , whereas nitrosooxazolidone lacks such data.

Comparative Data from In Vivo Studies

Parameter This compound Nitrosoethylurea Nitroso-2-hydroxyethylurea
LD₅₀ (oral, hamsters) Not reported ~1085 mg/kg Not reported
Tumor Latency Intermediate Shortest Prolonged in males
Spleen Tumor Incidence 70%+ 70%+ 70%+

Critical Analysis of Research Findings

  • Consistencies: All nitrosoalkylureas consistently induce stomach and spleen tumors in hamsters, emphasizing the role of the nitroso moiety in carcinogenesis .
  • Contradictions : While this compound and nitroso-N-ethylurethan share similar tumor profiles, the latter’s carbamate structure prevents splenic hemangiosarcomas, suggesting backbone-dependent toxicity .
  • Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, tissue distribution) for this compound compared to nitrosoethylurea hinder mechanistic clarity .

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